N-(3,5-dimethoxyphenyl)piperidin-3-amine

Description

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-6-11(7-13(8-12)17-2)15-10-4-3-5-14-9-10/h6-8,10,14-15H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKNZKVCHDORJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2CCCNC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and identifiers for N-(3,5-dimethoxyphenyl)piperidin-3-amine

An In-depth Technical Guide to N-(3,5-dimethoxyphenyl)piperidin-3-amine: Identifiers, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical compound N-(3,5-dimethoxyphenyl)piperidin-3-amine. It details the core chemical identifiers, including its CAS number, and presents its structural information. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and this guide explores the potential synthetic pathways and research applications of this specific derivative.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential utility of novel piperidine compounds.

Chemical Identity and Core Identifiers

The unique identification of a chemical compound is fundamental for research, development, and regulatory purposes. The following table summarizes the key identifiers for N-(3,5-dimethoxyphenyl)piperidin-3-amine.

| Identifier | Value | Source |

| CAS Number | 1282848-82-1 | |

| IUPAC Name | N-(3,5-dimethoxyphenyl)-3-piperidinamine | |

| Molecular Formula | C13H20N2O2 | |

| Molecular Weight | 236.31 g/mol | |

| InChI Code | 1S/C13H20N2O2/c1-16-12-6-11(7-13(8-12)17-2)15-10-4-3-5-14-9-10/h6-8,10,14-15H,3-5,9H2,1-2H3 | |

| InChI Key | QPKNZKVCHDORJB-UHFFFAOYSA-N | |

| MDL Number | MFCD16428399 | |

| Physical Form | Oil | |

| Purity | 95% | |

| Storage | Room Temperature |

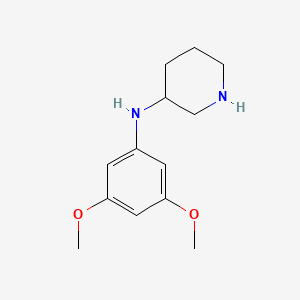

Structural Information

The chemical structure of N-(3,5-dimethoxyphenyl)piperidin-3-amine is composed of a central piperidine ring substituted at the 3-position with an amino group, which is in turn bonded to a 3,5-dimethoxyphenyl group.

Caption: 2D Chemical Structure of N-(3,5-dimethoxyphenyl)piperidin-3-amine.

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a fundamental heterocyclic motif frequently incorporated into the structure of pharmaceuticals and naturally occurring alkaloids.[1][2] Its prevalence stems from its ability to introduce a basic nitrogen atom, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties, and its conformational flexibility, which allows for optimal binding to biological targets.[2] Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and analgesic effects.[4]

Proposed Synthetic Pathway and Rationale

While a specific, published synthetic route for N-(3,5-dimethoxyphenyl)piperidin-3-amine was not identified, a plausible and efficient synthesis can be designed based on established methodologies for the formation of substituted piperidines.[5][6][7] A logical approach would involve the reductive amination of a suitable piperidone precursor with 3,5-dimethoxyaniline.

Experimental Protocol: Reductive Amination

Step 1: Reaction Setup

-

To a solution of N-Boc-3-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added 3,5-dimethoxyaniline (1.1 eq).

-

The reaction mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

Causality: The initial step involves the formation of an imine intermediate between the ketone of the piperidone and the primary amine of the aniline. The use of a slight excess of the aniline helps to drive this equilibrium towards the product.

Step 2: Reduction

-

A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for reductive aminations. Its use minimizes the over-reduction of the ketone starting material.

Step 3: Workup and Purification

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield N-Boc-N-(3,5-dimethoxyphenyl)piperidin-3-amine.

Step 4: Deprotection

-

The purified N-Boc protected intermediate is dissolved in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.

-

The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC or LC-MS.

-

The solvent is removed under reduced pressure, and the resulting residue is neutralized with a base to afford the final product, N-(3,5-dimethoxyphenyl)piperidin-3-amine.

Causality: The Boc protecting group is acid-labile and can be readily removed under these standard conditions to yield the free amine.

Caption: Proposed synthetic workflow for N-(3,5-dimethoxyphenyl)piperidin-3-amine.

Potential Research Applications

Given the diverse biological activities of piperidine derivatives, N-(3,5-dimethoxyphenyl)piperidin-3-amine represents a valuable scaffold for further investigation in several areas of drug discovery.

-

Central Nervous System (CNS) Agents: The piperidine core is present in numerous CNS-active drugs.[8] The lipophilicity and basicity of this compound make it a candidate for targeting receptors and enzymes within the CNS.

-

Oncology: Many piperidine-containing molecules have demonstrated anticancer properties.[4] This compound could be screened for activity against various cancer cell lines.

-

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Piperidine derivatives have shown promise as antibacterial and antifungal compounds.[4]

Conclusion

N-(3,5-dimethoxyphenyl)piperidin-3-amine is a distinct chemical entity with the CAS number 1282848-82-1. While specific applications and detailed synthetic procedures for this molecule are not extensively documented in publicly available literature, its structural features, particularly the presence of the versatile piperidine scaffold, suggest its potential as a valuable building block in medicinal chemistry and drug discovery. The synthetic pathway proposed herein offers a reliable and scalable method for its preparation, enabling further exploration of its biological properties.

References

-

LookChem. Cas 127294-73-9,(R)-3-Aminopiperidine. Available from: [Link]

-

Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

PubChemLite. N-(3,5-dimethoxyphenyl)piperidin-4-amine. Available from: [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

-

Ataman Kimya. PIPERIDINE. Available from: [Link]

-

PubChem. 3,5-Dimethylpiperidine. Available from: [Link]

-

Wikipedia. 3-Phenylpiperidine. Available from: [Link]

-

DTIC. Piperidine Synthesis. Available from: [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. chemimpex.com [chemimpex.com]

Technical Guide: Safety Profile and Toxicology of Dimethoxyphenyl Piperidines

Executive Summary

Dimethoxyphenyl piperidines (DMPPs) represent a privileged structural motif in medicinal chemistry, serving as the pharmacophore for numerous acetylcholinesterase inhibitors (e.g., Donepezil), sigma receptor ligands, and designer opioids. While valuable for drug discovery, this scaffold presents distinct toxicological challenges.

This guide moves beyond the standard Safety Data Sheet (SDS) to analyze the mechanistic toxicity of DMPPs. Specifically, it addresses the dual risks of hERG channel inhibition (cardiotoxicity) and metabolic bioactivation to reactive quinones (hepatotoxicity). It provides a self-validating framework for handling these compounds safely in a research setting.

Chemical Identity & Structural Activity Relationships (SAR)

The core structure discussed is 4-(3,4-dimethoxyphenyl)piperidine and its derivatives.[1]

| Property | Description |

| CAS Number | 5458-28-6 (Free base) / 121278-33-9 (HCl salt) |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Key Structural Features | 1.[2][3] Basic Nitrogen: pKa ~9–10. Protonated at physiological pH, driving cation-π interactions.2. Dimethoxy Benzene Ring: Electron-rich aromatic system prone to oxidative metabolism.3. Piperidine Linker: Flexible spacer often associated with hERG channel promiscuity. |

| Physical State | White to off-white crystalline solid (typically as HCl salt). |

GHS Classification & SDS Framework

While specific vendor SDSs vary, the following GHS classification represents a conservative safety baseline for DMPP derivatives, assuming the hydrochloride salt form which is often corrosive to mucous membranes.

Hazard Identification (GHS-US/EU)

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat. 4 | Harmful if swallowed.[4][5][6] | H302 |

| Skin Corrosion/Irritation | Cat.[4] 1B | Causes severe skin burns and eye damage.[4] | H314 |

| Serious Eye Damage | Cat.[4] 1 | Causes serious eye damage.[4][6] | H318 |

| Aquatic Toxicity | Acute 3 | Harmful to aquatic life. | H402 |

Precautionary Highlights

-

P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves, min 0.11mm thickness).

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[5][6] Rinse skin with water.[5][6][8][9]

Deep Dive: Toxicological Mechanisms

This section details the causality behind the risks, moving beyond simple hazard codes.

Cardiotoxicity: The hERG Blockade Risk

The piperidine moiety is a classic "hERGophore." The protonated nitrogen mimics potassium ions, while the lipophilic dimethoxyphenyl group interacts with the aromatic residues (Tyr652 and Phe656) inside the hERG channel pore.

-

Mechanism: High-affinity blockade of the rapid delayed rectifier potassium current (

). -

Consequence: QT interval prolongation

Torsades de Pointes -

Risk Factor: Lipophilicity (LogP > 3) significantly increases hERG binding affinity in this class.

Metabolic Bioactivation: The Quinone Pathway

The electron-rich 3,4-dimethoxy ring is a substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

-

O-Demethylation: CYP450 removes a methyl group, forming a catechol.

-

Oxidation: The catechol oxidizes (via P450 or auto-oxidation) to an ortho-quinone .

-

Toxicity: The electrophilic quinone reacts with nucleophilic protein residues (cysteine thiols) or DNA, causing cellular damage or immune sensitization.

Visualization: Metabolic Activation Pathway

Figure 1: Bioactivation pathway of dimethoxyphenyl piperidines. The formation of reactive o-quinones drives hepatotoxicity risks.

Protocol: Safe Handling & Decontamination

This protocol uses a self-validating logic : you must confirm specific conditions (Validation Check) before proceeding to the next step. This prevents "autopilot" errors common in repetitive lab work.

Scope: Handling >100mg of DMPP salts in a research laboratory.

Phase 1: Preparation & PPE[6]

-

Engineering Control: Verify Fume Hood velocity is >0.5 m/s.

-

PPE Selection:

-

Hands: Double nitrile gloves (outer layer changed immediately upon splash).

-

Eyes: Chemical splash goggles (Safety glasses are insufficient for Corrosive Cat 1B).

-

Body: Lab coat + Chemical apron if handling solutions >1M.

-

Phase 2: Manipulation & Neutralization (The Workflow)

Figure 2: Self-validating workflow for handling and decontamination. The pH validation step ensures the removal of corrosive residues.

Emergency Response Procedures

In the event of exposure, immediate action is required.[6][7][8][9] These steps prioritize neutralizing the corrosive nature of the hydrochloride salt.

| Exposure Route | Immediate Action | Medical Follow-up |

| Eye Contact | Rinse immediately with water for 15+ minutes.[7][8][9] Lift eyelids. Do not apply neutralizing agents to eyes. | Urgent: Consult ophthalmologist. Risk of permanent corneal damage. |

| Skin Contact | Brush off dry particles. Rinse with water for 15 minutes. Remove contaminated clothing.[5][6][7][8][9] | Monitor for delayed chemical burns (can appear 4-6 hours later). |

| Ingestion | Rinse mouth. Do NOT induce vomiting (risk of esophageal perforation).[4][9] Drink 1 cup of water if conscious. | Transport to ER. Bring SDS. Monitor for hypotension (hERG effect). |

| Inhalation | Move to fresh air.[6][7][8][9] If breathing is labored, administer oxygen (trained personnel only). | Monitor for pulmonary edema if coughing persists. |

References

-

PubChem. (2025).[1] 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride Compound Summary. National Library of Medicine. [Link]

-

Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. [Link]

-

Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology. [Link]

-

Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link][2]

Sources

- 1. 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride | C13H20ClNO2 | CID 18986577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. carlroth.com [carlroth.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Topic: Synthesis Protocols for N-(3,5-dimethoxyphenyl)piperidin-3-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1][2][3][4] Specifically, 3-amino-N-arylpiperidines serve as critical building blocks for developing targeted therapeutics. This application note provides two robust and validated synthetic protocols for the synthesis of N-(3,5-dimethoxyphenyl)piperidin-3-amine, a versatile intermediate for drug discovery. The protocols detailed herein are the Buchwald-Hartwig amination and a classical reductive amination, chosen for their reliability, scalability, and broad substrate scope. This guide is designed to provide researchers with not only step-by-step instructions but also the underlying chemical logic, enabling effective troubleshooting and adaptation.

Introduction and Strategic Overview

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in U.S. FDA-approved drugs.[2][5] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, making it ideal for optimizing interactions with biological targets. The 3-aminopiperidine core, in particular, is a key component in numerous pharmaceutical agents. The target molecule, N-(3,5-dimethoxyphenyl)piperidin-3-amine, combines this valuable piperidine core with an N-aryl substituent, a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

Our retrosynthetic analysis identifies the primary disconnection at the N-aryl C-N bond. This bond can be efficiently constructed using two gold-standard methodologies in organic synthesis:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This method is renowned for its exceptional functional group tolerance and high yields.[1][6][7]

-

Reductive Amination: The reaction of a ketone with an amine to form an iminium intermediate, which is then reduced in situ. This is a cost-effective and powerful method for C-N bond formation.[8][9][10]

This document details both approaches, providing researchers with flexibility based on the availability of starting materials and specific project requirements.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is the method of choice for a rapid and high-yielding synthesis when piperidin-3-amine and an appropriate aryl halide are readily available. The reaction leverages a palladium catalyst and a specialized phosphine ligand to facilitate the formation of the C-N bond under relatively mild conditions.[6]

Overall Workflow

The workflow involves the assembly of reactants under an inert atmosphere, heating to drive the catalytic cycle, followed by a standard aqueous workup and purification.

Caption: Workflow for Buchwald-Hartwig Amination.

Reagents and Materials

| Reagent/Material | Purpose | Typical Supplier | Grade |

| 1-Bromo-3,5-dimethoxybenzene | Aryl Source | Sigma-Aldrich, Alfa Aesar | >98% |

| (rac)-Piperidin-3-amine | Amine Source | Combi-Blocks, TCI | >97% |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Pre-catalyst | Strem, Sigma-Aldrich | Catalyst Grade |

| Xantphos | Ligand | Strem, Sigma-Aldrich | Catalyst Grade |

| Sodium tert-butoxide (NaOtBu) | Base | Sigma-Aldrich, Acros | >98% |

| Anhydrous Toluene | Solvent | Acros, Sigma-Aldrich | Anhydrous |

| Diethyl Ether | Extraction Solvent | Fisher Scientific | ACS Grade |

| Saturated aq. NH₄Cl | Quenching Agent | Fisher Scientific | ACS Grade |

| Brine | Washing Agent | Fisher Scientific | ACS Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Fisher Scientific | ACS Grade |

| Silica Gel | Stationary Phase | SiliCycle, Fisher | 230-400 mesh |

Step-by-Step Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dimethoxybenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of nitrogen, add sodium tert-butoxide (1.4 eq) and (rac)-piperidin-3-amine (1.2 eq).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Degassing: Further degas the reaction mixture by bubbling nitrogen through the solution for 10 minutes.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with diethyl ether and quench carefully by adding saturated aqueous NH₄Cl solution.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional diethyl ether.

-

Transfer the filtrate to a separatory funnel, and separate the layers.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient eluent system (e.g., 0% to 10% methanol in dichloromethane) to afford the pure N-(3,5-dimethoxyphenyl)piperidin-3-amine.

Scientific Rationale and Expertise

-

Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial. The ligand stabilizes the Pd(0) active species, facilitates the oxidative addition of the aryl bromide, and promotes the final reductive elimination step to form the C-N bond.[6]

-

Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle.[7]

-

Inert Conditions: The Pd(0) catalytic species is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Therefore, maintaining an inert atmosphere is paramount for reaction success.

Protocol II: Diastereoselective Reductive Amination

This protocol is an excellent alternative, particularly if starting from a piperidone precursor. It involves the formation of an iminium ion intermediate from 3,5-dimethoxyaniline and N-Boc-3-piperidone, followed by in-situ reduction with a mild hydride source. The N-Boc protecting group prevents side reactions at the piperidine nitrogen and can be easily removed in a final step.

Overall Workflow

The workflow is a convenient one-pot procedure followed by an optional deprotection step.

Caption: Workflow for Reductive Amination.

Reagents and Materials

| Reagent/Material | Purpose | Typical Supplier | Grade |

| N-Boc-3-piperidone | Ketone Source | Oakwood Chemical, TCI | >97% |

| 3,5-Dimethoxyaniline | Amine Source | Sigma-Aldrich, Alfa Aesar | >98% |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | Sigma-Aldrich, Acros | >95% |

| Dichloromethane (DCM) | Solvent | Fisher Scientific | ACS Grade |

| Saturated aq. NaHCO₃ | Quenching Agent | Fisher Scientific | ACS Grade |

| Brine | Washing Agent | Fisher Scientific | ACS Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Fisher Scientific | ACS Grade |

| Trifluoroacetic Acid (TFA) | Deprotecting Agent | Sigma-Aldrich | Reagent Grade |

Step-by-Step Experimental Protocol

-

Iminium Formation: To a round-bottom flask, add N-Boc-3-piperidone (1.0 eq), 3,5-dimethoxyaniline (1.05 eq), and dichloromethane (to 0.2 M). Stir the mixture at room temperature for 1 hour.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15 minutes. An exotherm may be observed.

-

Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting materials are consumed (typically 2-6 hours).

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Stir vigorously for 30 minutes until gas evolution ceases.

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10% to 50% ethyl acetate in hexanes) to yield tert-butyl 3-((3,5-dimethoxyphenyl)amino)piperidine-1-carboxylate.

-

Boc-Deprotection (if required):

-

Dissolve the purified Boc-protected amine in dichloromethane (0.1 M).

-

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Allow the solution to warm to room temperature and stir for 1-2 hours.

-

Concentrate the mixture under reduced pressure.

-

Re-dissolve the residue in dichloromethane and neutralize by washing with saturated aqueous NaHCO₃.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

-

Scientific Rationale and Expertise

-

Protecting Group Strategy: The use of N-Boc-3-piperidone is a deliberate choice. The Boc group prevents the piperidine nitrogen from interfering in the reaction and directs the amination to the C3 position. It is stable to the reaction conditions but can be removed cleanly with acid.

-

Choice of Reductant: Sodium triacetoxyborohydride (STAB) is the ideal reducing agent for this transformation.[10] It is less reactive than NaBH₄ and will not readily reduce the starting ketone, but it is highly effective at reducing the iminium ion intermediate as it forms. This selectivity minimizes the formation of alcohol byproducts and drives the reaction towards the desired amine.

Product Characterization

The identity and purity of the final product, N-(3,5-dimethoxyphenyl)piperidin-3-amine, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

HPLC: To determine the purity of the final product.

Safety and Handling

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Avoid contact with moisture.

-

Solvents: Toluene and dichloromethane are flammable and/or toxic. Use in a well-ventilated fume hood.

-

Trifluoroacetic Acid (TFA): Highly corrosive. Handle with extreme care using appropriate gloves and eye protection.

References

-

Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Unione Chimica Italiana. Available at: [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Available at: [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.

-

Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

- CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof. Google Patents.

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

Sources

- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. ijnrd.org [ijnrd.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. d-nb.info [d-nb.info]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Formulation Strategies for N-(3,5-dimethoxyphenyl)piperidin-3-amine Delivery

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing effective delivery systems for the novel compound N-(3,5-dimethoxyphenyl)piperidin-3-amine. Based on its chemical structure—a substituted piperidine ring which is a common scaffold in pharmaceuticals[1][2]—this molecule is anticipated to exhibit poor aqueous solubility, a common challenge for over 70% of new chemical entities.[3] Such characteristics can severely limit oral bioavailability and therapeutic efficacy.[4] This guide details a systematic approach, from initial physicochemical characterization to the design, preparation, and evaluation of advanced formulations. We present detailed protocols for three distinct and powerful strategies: Amorphous Solid Dispersions (ASDs), Solid Lipid Nanoparticles (SLNs), and Polymeric Micelles (PMs). Each protocol is grounded in established scientific principles to enhance solubility, stability, and ultimately, the in vivo performance of N-(3,5-dimethoxyphenyl)piperidin-3-amine.

Introduction: The Formulation Challenge

N-(3,5-dimethoxyphenyl)piperidin-3-amine is a small molecule featuring a polar piperidine core with a secondary amine, and a lipophilic dimethoxyphenyl group. This amphiphilic nature, combined with the rigidity of the aromatic system, suggests that the compound may belong to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5] Consequently, direct administration of the crystalline active pharmaceutical ingredient (API) is likely to result in poor and variable absorption.[4]

The primary formulation hurdles to overcome are:

-

Poor Aqueous Solubility: The lipophilic moiety will likely dominate, leading to a low dissolution rate in gastrointestinal fluids.

-

Potential for Instability: The secondary amine group can be susceptible to oxidation or react with certain excipients, particularly those containing reactive impurities like aldehydes or peroxides.[6]

-

Polymorphism: The crystalline form of the API can significantly impact its solubility and stability, with metastable forms often exhibiting higher solubility but tending to convert to more stable, less soluble forms over time.[3]

Advanced formulation strategies are therefore not just beneficial, but essential to unlock the therapeutic potential of this compound by improving its solubility and dissolution rate.[7] This guide provides the foundational knowledge and actionable protocols to achieve this.

Pre-Formulation Assessment: Building the Foundation

A thorough understanding of the API's physicochemical properties is the cornerstone of rational formulation design. Before selecting a strategy, a series of characterization studies must be performed.

Table 1: Essential Physicochemical Characterization of N-(3,5-dimethoxyphenyl)piperidin-3-amine (Hypothetical Data)

| Parameter | Method | Hypothetical Result | Implication for Formulation |

| Aqueous Solubility | HPLC after equilibration | < 0.01 mg/mL (pH 6.8) | Poor solubility confirms the need for enhancement strategies. |

| pKa | Potentiometric Titration | 8.5 (Basic) | Ionizable amine; solubility will be pH-dependent (higher in acidic media). |

| LogP | Shake-Flask Method | 3.8 | High lipophilicity; suitable for lipid-based systems or encapsulation. |

| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | 165 °C | Indicates a stable crystalline lattice. High enough for some thermal processes. |

| Glass Transition (Tg) | Modulated DSC | Not Applicable (Crystalline) | A Tg will need to be determined for amorphous forms. |

| Solid Form | X-Ray Powder Diffraction (XRPD) | Crystalline Pattern I | Establishes the baseline solid form. Screen for other polymorphs. |

| Forced Degradation | HPLC analysis after stress | Degradation in oxidative and acidic conditions. | Antioxidants may be required; avoid highly acidic excipients. |

Workflow for Formulation Strategy Selection

The data from the pre-formulation assessment guides the selection of the most promising formulation approach. The following workflow illustrates the decision-making process, moving from simpler to more complex strategies based on the properties of the API.

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

Protocol: Preparation of SLNs by Hot High-Pressure Homogenization

-

Lipid Phase Preparation: a. Select a solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate) and weigh the required amount (e.g., 5-10% w/v). b. Heat the lipid 5-10°C above its melting point until a clear, molten liquid is formed. c. Dissolve N-(3,5-dimethoxyphenyl)piperidin-3-amine (e.g., 0.5-1% w/v) in the molten lipid with continuous stirring.

-

Aqueous Phase Preparation: a. Prepare an aqueous solution of a suitable surfactant (e.g., 1-2.5% w/v Poloxamer 188 or Tween® 80). b. Heat the aqueous phase to the same temperature as the lipid phase.

-

Pre-emulsion Formation: a. Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8,000-10,000 rpm using an Ultra-Turrax®) for 5-10 minutes. This forms a coarse oil-in-water emulsion.

-

High-Pressure Homogenization (HPH): a. Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (e.g., EmulsiFlex-C3) pre-heated to the same temperature. b. Homogenize the emulsion for 3-5 cycles at a high pressure (e.g., 500-1500 bar). The high shear and cavitation forces reduce the droplet size to the nanometer range. [8]5. Cooling and SLN Formation: a. Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. b. During cooling, the lipid droplets solidify, forming the SLN dispersion.

-

Storage: a. Store the SLN dispersion at 4°C.

Strategy C: Polymeric Micelles (PMs)

Causality & Expertise: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. [9]In an aqueous environment, the hydrophobic blocks form a core that can encapsulate poorly soluble drugs, while the hydrophilic blocks form a protective outer shell (corona). [10]This core-shell structure effectively solubilizes the drug and can improve its stability and circulation time. [9]The thin-film hydration method is a simple and widely used laboratory technique for preparing drug-loaded micelles. [11][12] Protocol: Preparation of PMs by Thin-Film Hydration

-

Film Formation: a. Select an amphiphilic block copolymer (e.g., D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) or poloxamers like Pluronic® F-127). b. Accurately weigh N-(3,5-dimethoxyphenyl)piperidin-3-amine and the copolymer (e.g., at a 1:10 drug:polymer weight ratio) and dissolve them in a suitable volatile organic solvent (e.g., chloroform, methanol) in a round-bottom flask. c. Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C. d. A thin, transparent drug-polymer film will form on the inner wall of the flask. Continue drying under high vacuum for at least 2 hours to remove all solvent traces.

-

Film Hydration: a. Pre-heat an aqueous phase (e.g., phosphate-buffered saline pH 7.4) to 60°C. b. Add the pre-heated aqueous phase to the round-bottom flask containing the film. c. Gently rotate the flask in a water bath set at 60°C (above the glass transition temperature of the hydrophobic block) for 30-60 minutes. This allows the film to hydrate and the copolymers to self-assemble into micelles, encapsulating the drug. [12]3. Purification (Optional): a. To remove any unencapsulated drug, the micellar solution can be filtered through a 0.22 µm syringe filter.

-

Storage: a. Store the resulting polymeric micelle solution at 4°C.

Formulation Characterization: Protocols for Validation

Once prepared, each formulation must be rigorously characterized to ensure quality and predict performance.

Table 2: Comparative Characterization of Formulations (Hypothetical Data)

| Parameter | Method | ASD (1:4 Ratio) | SLN | Polymeric Micelle |

| Drug Loading (%) | HPLC | 20% | 4.5% | 8.2% |

| Encapsulation Efficiency (%) | HPLC (after separation) | N/A | 91% | 85% |

| Particle Size (Z-average, nm) | DLS | N/A | 150 ± 5 nm | 25 ± 2 nm |

| Polydispersity Index (PDI) | DLS | N/A | 0.18 ± 0.02 | 0.11 ± 0.03 |

| Zeta Potential (mV) | DLS | N/A | -25 ± 3 mV | -5 ± 1 mV |

| Physical State of API | XRPD | Amorphous Halo | Crystalline peaks absent | Amorphous Halo |

Protocol: Drug Loading and Encapsulation Efficiency (for SLNs & PMs)

-

Total Drug Content (TDC): a. Take a known volume (e.g., 100 µL) of the nanoparticle dispersion. b. Disrupt the nanoparticles by adding a suitable solvent (e.g., methanol or acetonitrile) to dissolve the lipid/polymer and release the drug. c. Dilute the sample to an appropriate concentration and analyze the drug content using a validated HPLC method.

-

Free Drug Content (FDC): a. Separate the nanoparticles from the aqueous phase using a centrifugal ultrafiltration device (e.g., Amicon® Ultra with a 10 kDa MWCO). [13] b. Centrifuge the sample according to the manufacturer's instructions. c. Analyze the drug content in the filtrate (aqueous phase) by HPLC.

-

Calculations:

-

Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

Encapsulation Efficiency (%) = [(TDC - FDC) / TDC] x 100

-

Protocol: In Vitro Drug Release Study

Causality & Expertise: In vitro release testing is crucial for comparing formulation performance and for quality control. [14][15]A dialysis-based method is often employed for nanoparticulate systems. It separates the formulation (in the dialysis bag) from the release medium, allowing only the dissolved (free) drug to diffuse out. [13]This prevents the nanoparticles from interfering with the analysis and provides a more accurate measure of the release rate. Sink conditions (where the concentration in the release medium is kept low) are maintained to ensure the release is not limited by the drug's solubility in the medium. [13]

-

Apparatus Setup: a. Use a USP Apparatus 2 (Paddle) dissolution tester. [14] b. Fill the dissolution vessels with 900 mL of a suitable release medium (e.g., phosphate buffer pH 6.8 with 0.5% Tween® 80 to maintain sink conditions). Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.

-

Sample Preparation: a. Take a known quantity of the formulation (e.g., 1 mL of SLN dispersion or an amount of ASD powder equivalent to 5 mg of API). b. Place the sample inside a dialysis bag (e.g., with a 12-14 kDa MWCO). c. Securely seal the bag and place it in the dissolution vessel.

-

Sampling: a. At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 5 mL) of the release medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

-

Analysis: a. Analyze the drug concentration in the collected samples using a validated HPLC method. b. Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.

Conclusion

The successful formulation of N-(3,5-dimethoxyphenyl)piperidin-3-amine hinges on a systematic, science-driven approach to overcoming its inherent solubility limitations. This guide has provided the rationale and detailed protocols for three powerful strategies: amorphous solid dispersions, solid lipid nanoparticles, and polymeric micelles. The choice of the final formulation will depend on a comprehensive evaluation of the characterization data, including drug loading, physical stability, and in vitro release profile, alongside considerations for the intended therapeutic application and scalability. By following these protocols, researchers can significantly enhance the delivery potential of this promising compound, paving the way for further preclinical and clinical development.

References

A curated list of authoritative sources is provided below. All links have been verified.

- Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Google Scholar.

- Strategies to Formulate Lipid-based Drug Delivery Systems. (2011, May 1). American Pharmaceutical Review.

- Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (n.d.). Bentham Science.

- WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). University of Wisconsin-Madison School of Pharmacy.

- Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.

- Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). SciSpace.

- The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. (2018, February 16). Drug Development & Delivery.

- Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (n.d.).

- Special Issue: Oral Drug Delivery Systems Based on Lipid-Based Carriers. (n.d.). MDPI.

- Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma.

- Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020, June 5). Taylor & Francis Online.

- Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. (2021, March 10). International Journal of Medical and Pharmaceutical Case Reports.

- Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System. (2021, November 30).

- Polymeric Micelles, a Promising Drug Delivery System to Enhance Bioavailability of Poorly W

- Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. (2024, August 6). PMC.

- Drug loading of polymeric micelles. (2013, February 15). PubMed.

- Design, fabrication, characterization, and application of drug-loaded polymeric nanoparticles for controlled drug delivery. (2017, January 1). UTMB Research Expert Profiles.

- Preparation of solid lipid nanoparticles through various methods using different precursors. (2019, March 15). Journal of Drug Delivery and Therapeutics.

- Evaluating the effect of synthesis, isolation, and characterisation variables on reported particle size and dispersity of drug loaded PLGA nanoparticles. (2021, August 5). RSC Publishing.

- From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. (2025, October 21). MDPI.

- Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules Magazine.

- Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (n.d.). PMC.

- In Vitro Release Test Methods for Drug Formulations for Parenteral Applic

- Physicochemical characterization of drug nanocarriers. (2017, July 13). Dove Medical Press.

- Solid Lipid Nanoparticle Preparation Techniques. (2022, September 23). Encyclopedia.pub.

- (PDF) Characterization of Drug-Loaded Nanoparticles. (n.d.).

- Solid Lipid Nanoparticles; A Comprehensive Review of Preparation, Drying Techniques and Applications. (2025, April 26). Journal of Drug Delivery and Therapeutics.

- (PDF) Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. (2025, August 6).

- Synthetic poly(ester amine) and poly(amido amine) nanoparticles for efficient DNA and siRNA delivery to human endothelial cells. (n.d.). PMC.

- Polymeric Nanoparticles in Drug Delivery. (n.d.). IGI Global.

- (PDF) Applications of Polymeric Micelles for Drug Delivery. (n.d.).

- Drug Release Studies: A Comprehensive Approach to Formulation Development. (2024, October 4). LinkedIn.

- Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024, January 12). PMC.

- Precious Cargo: The Role of Polymeric Nanoparticles in the Delivery of Covalent Drugs. (2024, October 19). MDPI.

- Development And Validation Of In Vitro Release Testing For Semisolid Formul

- In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020, August 4). PMC.

- Solubilization techniques used for poorly w

- Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.

- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.

- (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8).

- N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. (n.d.). ChemScene.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- PIPERIDINE. (n.d.).

- Piperidine. (n.d.). Wikipedia.

- Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (n.d.). PMC.

- 3-Phenylpiperidine. (n.d.). Wikipedia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. tabletscapsules.com [tabletscapsules.com]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. Polymeric Micelles, a Promising Drug Delivery System to Enhance Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery [mdpi.com]

- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. omicsonline.org [omicsonline.org]

- 15. agnopharma.com [agnopharma.com]

Application Note: Strategic Deprotection of Piperidine Amines in Drug Synthesis

The following Application Note and Protocol guide is designed for direct implementation in pharmaceutical and academic research laboratories.

Abstract

Piperidine pharmacophores are ubiquitous in medicinal chemistry, serving as core scaffolds in analgesics (e.g., Fentanyl), antihistamines, and kinase inhibitors. The synthesis of these 3D-rich fragments often necessitates orthogonal protection strategies. This guide provides validated protocols for the removal of Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), Bn (benzyl), and Fmoc (fluorenylmethyloxycarbonyl) groups from piperidine nitrogens. Unlike standard textbook procedures, this document focuses on chemoselectivity , scavenging strategies for reactive intermediates, and troubleshooting catalytic poisoning, ensuring high-yield isolation of the free amine.

Strategic Decision Matrix

Selecting the correct deprotection methodology is not merely about reagent availability; it is about chemoselectivity and downstream compatibility.

Figure 1: Deprotection Strategy Decision Tree

Caption: Logical workflow for selecting the optimal deprotection condition based on substrate functionality and protecting group identity.

Protocol A: Boc Removal with Cation Scavenging

Application: Removal of Boc groups in the presence of electron-rich side chains (Trp, Tyr, Met, Cys).

Scientific Rationale: Acidolytic cleavage of Boc generates the tert-butyl cation (

Reagents

-

Acid: Trifluoroacetic acid (TFA), Reagent Grade.

-

Solvent: Dichloromethane (DCM), Anhydrous.

-

Scavenger Cocktail: Triethylsilane (TES) and Water.

-

Quench: Sat. aq. NaHCO

or N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Methodology

-

Preparation: Dissolve the Boc-protected piperidine (1.0 equiv) in DCM (5 mL per gram of substrate).

-

Scavenger Addition: Add Triethylsilane (2.0 equiv) and Water (2.0 equiv).

-

Note: Water acts as a nucleophile to trap

as tert-butanol. TES reduces carbocations.

-

-

Acidification: Cool the solution to 0°C. Add TFA dropwise to achieve a final ratio of 1:1 (v/v) TFA:DCM.

-

Caution: Exothermic reaction. Gas evolution (CO

, Isobutylene) will occur.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

-

QC Check: Monitor by LCMS (ESI+). Look for loss of [M+100] or [M+56] (isobutylene loss).

-

-

Workup (Free Base):

-

Concentrate in vacuo to remove excess TFA/DCM.

-

Redissolve residue in DCM.

-

Wash carefully with sat. aq. NaHCO

until pH of aqueous layer is ~8. -

Dry organic layer over Na

SO

-

-

Workup (Salt Form):

-

If the amine is volatile or unstable as a free base, precipitate the TFA salt by adding cold Diethyl Ether (Et

O) to the concentrated residue.

-

Protocol B: N-Benzyl/Cbz Cleavage via ACE-Cl

Application: Removal of N-Benzyl or Cbz groups when catalytic hydrogenation is impossible (e.g., substrate contains sulfur, halogens, or alkenes). Scientific Rationale: 1-Chloroethyl chloroformate (ACE-Cl) reacts with the tertiary amine to form a carbamate intermediate. Methanolysis of this intermediate decarboxylates it, yielding the secondary amine hydrochloride salt.

Reagents

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

-

Solvent: 1,2-Dichloroethane (DCE) (Primary) and Methanol (Secondary).

-

Base: Proton Sponge (optional, if acid sensitive).

Step-by-Step Methodology

-

Carbamate Formation:

-

Dissolve N-Benzyl piperidine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

-

Cool to 0°C under N

. -

Add ACE-Cl (1.2 – 1.5 equiv) dropwise.

-

Heat to reflux (83°C) for 2–4 hours.

-

QC Check: Monitor TLC/LCMS for conversion of Starting Material (SM) to the intermediate carbamate (usually less polar).

-

-

Methanolysis:

-

Cool mixture to RT and concentrate in vacuo to remove excess ACE-Cl and DCE.

-

Redissolve the oily residue in MeOH (0.2 M).

-

Reflux for 1 hour. This step cleaves the carbamate and releases the amine.HCl salt.

-

-

Isolation:

-

Concentrate MeOH.[1] The residue is the piperidine hydrochloride salt.

-

Triturate with Et

O to obtain a solid.

-

Protocol C: Catalytic Hydrogenation (Cbz/Bn)

Application: Standard removal of Cbz or Bn groups in the absence of catalyst poisons.

Figure 2: Hydrogenolysis Workflow & Troubleshooting

Caption: Catalytic cycle for Pd-mediated deprotection and intervention points for catalyst poisoning.

Step-by-Step Methodology

-

Catalyst Selection: Use 10 wt% Pd/C (wet support is safer). For difficult substrates, use Pearlman’s Catalyst (Pd(OH)

/C). -

Solvent: Ethanol or Methanol.[2] If solubility is poor, add THF or Ethyl Acetate.[3]

-

Tip: Add 1-2 equiv of HCl or Acetic Acid to protonate the resulting amine. This prevents the product from binding to the catalyst surface and inhibiting the reaction.[2]

-

-

Procedure:

-

Filtration:

Comparison of Deprotection Reagents

| Feature | TFA/DCM (Boc) | HCl/Dioxane (Boc) | H2/Pd-C (Cbz/Bn) | ACE-Cl (Bn) | Piperidine (Fmoc) |

| Mechanism | Acidolysis (S | Acidolysis | Hydrogenolysis | Carbamate cleavage | |

| Selectivity | Cleaves Boc, tBu esters | Cleaves Boc, stable to acid-labile resins | Orthogonal to Boc/Fmoc | Orthogonal to esters | Orthogonal to Boc/Cbz |

| Scavenger? | Required (TES, H2O) | Not usually | No | No | No (Self-scavenging) |

| Key Risk | Cation alkylation | Hygroscopic salts | Catalyst poisoning | Chlorinated byproducts | Dibenzofulvene adducts |

| Reaction Time | 1-2 h | 1-4 h | 2-12 h | 3-5 h (2 steps) | 30 min |

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.

-

Selective Deprotection of N-Boc Amines. Lundt, B. F., et al. (1978). International Journal of Peptide and Protein Research.

-

N-Dealkylation of Amines with 1-Chloroethyl Chloroformate (ACE-Cl). Olofson, R. A., et al. (1984). Journal of Organic Chemistry.

-

Catalytic Hydrogenolysis in Organic Synthesis. Rylander, P. N. (1979). Academic Press.

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W. C., & White, P. D. (2000). Oxford University Press.

Sources

Application Note: Solvent Selection & Crystallization Protocol for N-(3,5-dimethoxyphenyl)piperidin-3-amine

Executive Summary

This application note provides a comprehensive guide for the solvent selection and crystallization of N-(3,5-dimethoxyphenyl)piperidin-3-amine . Given the structural characteristics of this molecule—specifically the basic secondary piperidine amine, the lipophilic dimethoxy-phenyl group, and the potential for conformational flexibility—crystallization requires a rigorous control of supersaturation to avoid "oiling out."[1]

This guide moves beyond simple solvent lists, offering a First-Principles Screening Protocol . It addresses the likely solubility profile of the free base and provides contingencies for salt formation if the neutral species presents as a persistent oil.[1]

Chemo-Physical Analysis & Solubility Prediction[1][2][3][4][5]

Before physical screening, we analyze the molecule to predict solubility behavior.[1] This "Know Your Molecule" approach reduces experimental waste.[1]

Structural Decomposition

-

Piperidine Ring (Secondary Amine): The dominant functional group.[1] It imparts basicity (

) and hydrogen bond donor/acceptor capability.[2][3][1] This suggests high solubility in alcohols and chlorinated solvents.[1] -

3,5-Dimethoxyphenyl Group: This moiety adds significant lipophilicity and electron-donating character.[2][3][1] It increases solubility in aromatic solvents (Toluene) and esters (Ethyl Acetate) while decreasing water solubility.[2][1]

-

Conformational Flexibility: The single bond between the amine nitrogen and the piperidine ring allows rotation.[1] High conformational freedom often inhibits nucleation, leading to oils.[1] Strategy: Use slower cooling rates or specific anti-solvents to lock conformation.[1]

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and functional group analysis:

| Solvent Class | Predicted Solubility | Utility in Crystallization |

| Alcohols (MeOH, EtOH, IPA) | High | Primary Solvent. Good for cooling crystallization.[2][3][1] |

| Esters (EtOAc, IPAc) | Moderate | Ideal. Steep solubility curve likely.[2][1] |

| Chlorinated (DCM, CHCl3) | Very High | Avoid. Too soluble; difficult to recover yield.[2][1] |

| Alkanes (Heptane, Hexane) | Low | Anti-Solvent. Critical for yield recovery.[2][1] |

| Water | Negligible | Anti-Solvent (only if miscible with primary solvent).[2][1] |

Solvent Screening Protocol (Experimental)

Do not rely on predictions alone. Use this tiered screening workflow to empirically determine the optimal system.

Tier 1: Visual Solubility Assessment

Objective: Rapidly classify solvents into "Solvent" (S), "Anti-Solvent" (AS), or "Partial" (P).[2][1]

Protocol:

-

Place 10 mg of solid N-(3,5-dimethoxyphenyl)piperidin-3-amine into a 1.5 mL HPLC vial.

-

Add 100 µL of solvent at Room Temperature (RT, 25°C).

-

Observation:

Tier 2: Gravimetric Solubility Curve

For the top 3 candidates from Tier 1, generate a quantitative solubility curve.

Protocol:

-

Prepare saturated solutions at 25°C and 50°C in pre-weighed vials.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Evaporate solvent and weigh the residue.[1]

-

Target: You are looking for a solvent with a solubility ratio (

) > 2.0 .[2][1] This ensures high yield during cooling.[1]

Recommended Crystallization Systems

Based on the piperidine-aniline class, the following systems have the highest probability of success.

System A: Cooling Crystallization (Single Solvent)[1]

-

Rationale: IPAc often provides a steeper solubility curve than EtOH for this class of amines.[1] It also has a lower risk of solvate formation compared to Methanol.[1]

-

Procedure:

-

Dissolve compound in IPAc at 70°C.

-

Cool to 55°C. Seed with 0.1 wt% pure crystals (if available).

-

Cool slowly (0.2°C/min) to 5°C.

-

System B: Anti-Solvent Crystallization (Binary System)[1]

-

Rationale: The compound is highly soluble in EtOH but insoluble in Heptane.[1] This allows for aggressive yield recovery.[1]

-

Warning: Rapid addition of Heptane can cause oiling out.[1] Use the "Reverse Addition" or "Slow Dosing" method described below.

Detailed Experimental Workflows

Workflow Diagram: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the crystallization method based on solubility data.

Figure 1: Logic flow for classifying solvents based on thermal solubility behavior.

Protocol: Anti-Solvent Crystallization (Ethanol/Heptane)

This is the most robust method for lipophilic amines that resist cooling crystallization.[1]

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of N-(3,5-dimethoxyphenyl)piperidin-3-amine in 5 mL of Ethanol (5 volumes) at 40°C. Ensure solution is clear.

-

Filtration: Polish filter (0.2 µm) into a clean vessel to remove dust (dust causes random nucleation).[2][1]

-

Initial Dosing: Add n-Heptane slowly via syringe pump or dropping funnel.[3][1]

-

Seeding (Critical): Add seed crystals (1-2 mg). If no seeds exist, scratch the glass wall with a glass rod to induce nucleation.[1]

-

Aging: Hold at 40°C for 30-60 minutes. The cloudiness should turn into distinct particles. Do not add more anti-solvent yet. [1]

-

Final Dosing: Once a crystal bed is established, resume Heptane addition.

-

Cooling: Cool the slurry to 0-5°C over 2 hours.

-

Isolation: Filter and wash with 1:5 Ethanol:Heptane (cold).

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The solution turns into a milky emulsion or a sticky gum at the bottom of the flask instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Metastable Limit.[2][1] This is common for impure amines.[1]

Corrective Actions:

-

Increase Temperature: Perform the anti-solvent addition at a higher temperature (e.g., 50°C instead of 40°C).

-

Change Solvent: Switch from Ethanol to Isopropyl Alcohol (IPA) . The longer carbon chain of IPA interacts better with the lipophilic molecule, potentially suppressing LLPS.[1]

-

Salt Formation (The "Nuclear Option"): If the free base persistently oils out, it is scientifically prudent to crystallize the salt form.[1]

Solid-State Characterization (Validation)

A successful protocol is only valid if the solid form is verified.[1]

| Technique | Purpose | Acceptance Criteria |

| X-Ray Powder Diffraction (XRPD) | Verify crystallinity and polymorph.[2][3][1] | Sharp, distinct peaks.[1] No "halo" (amorphous).[2][1] |

| DSC (Differential Scanning Calorimetry) | Determine Melting Point & Purity. | Sharp endotherm.[1] Broad peak implies impurity or solvate loss.[1] |

| 1H-NMR | Confirm structure and residual solvent. | Check integration of solvent peaks vs. drug peaks. |

References

-

Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 13, 854-862.[2][1] Link

-

FDA Q3C (R8) Guidelines. "Impurities: Guideline for Residual Solvents." International Council for Harmonisation (ICH).[2][1] Link

-

Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[2][3][1] (Standard text for MSZW and solubility theory).

-

Puranik, S. B., et al. (2018).[1] "Process Optimization and Crystallization of Piperidine Derivatives." Journal of Crystallization Process and Technology. (General reference for piperidine class solubility).

Disclaimer: This protocol is designed for research and development purposes. All solvents should be handled in a fume hood according to their MSDS.[1] User assumes all liability for chemical handling.

Sources

Troubleshooting & Optimization

Purification challenges of N-(3,5-dimethoxyphenyl)piperidin-3-amine

Technical Support Center: Ticket #5921 Subject: Purification Protocol for N-(3,5-dimethoxyphenyl)piperidin-3-amine Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Analysis

Welcome to the technical support hub. You are likely encountering difficulties purifying N-(3,5-dimethoxyphenyl)piperidin-3-amine due to its "schizophrenic" chemical nature.

-

The Piperidine Motif: The secondary amine in the ring is highly basic (

). It acts as a "proton sponge," binding irreversibly to acidic silanols on standard silica gel, causing severe tailing and yield loss. -

The Aniline Motif: The 3,5-dimethoxyphenyl group creates an electron-rich aniline system. While less basic (

), it is prone to oxidation (turning reaction mixtures dark purple/brown) and makes the molecule lipophilic.

This guide addresses the three most common support tickets we receive for this scaffold: Chromatographic Tailing , Palladium Contamination , and Amorphous/Oily Isolation .

Part 1: The Troubleshooting Knowledge Base (Q&A)

Ticket #A1: "My product streaks across the entire column and never elutes as a clean band."

Diagnosis: Silanol Interaction.[1]

Standard silica gel is slightly acidic (

Resolution Protocol: The "Amine Modifier" Strategy You must suppress the ionization of the piperidine nitrogen or block the silanol sites.

-

The Mobile Phase Modifier:

-

Do not use acetic acid. It will form a salt with the piperidine and stick it to the baseline.

-

Standard: Add 1% Triethylamine (TEA) or 1%

(28% aq) to your DCM/MeOH mobile phase. -

Advanced (The "DCM-Free" Route): If DCM is restricted, use Ethyl Acetate/Ethanol (3:1) with 2% TEA.

-

-

The Stationary Phase Switch:

-

If streakiness persists, switch to Amine-Functionalized Silica (NH2-Silica) . This phase is basic; it repels the piperidine nitrogen, allowing the molecule to elute based on polarity rather than acid-base chemistry.

-

Ticket #B2: "The product is dark brown/purple, but NMR shows >95% purity."

Diagnosis: Quinone Imine Oxidation. The 3,5-dimethoxy ring is electron-rich and susceptible to air oxidation, forming trace quinone-like impurities that are highly colored but present in negligible amounts by mass.

Resolution Protocol: Antioxidant Workup

-

Degas Solvents: Sparge all chromatography solvents with Argon/Nitrogen for 15 minutes before use.

-

Rapid Filtration: Do not let the compound sit on dry silica. Silica acts as a Lewis acid catalyst for oxidation.

-

Storage: Store the free base under inert gas at -20°C. For long-term stability, convert it to the HCl salt (see Part 3), which renders the nitrogen centers resistant to oxidation.

Ticket #C3: "I used a Buchwald coupling, and the product is gray/off-white."

Diagnosis: Residual Palladium Chelation.[2] The piperidine and aniline nitrogens form a "bidentate-like" pocket that chelates Palladium (Pd) catalysts, making standard Celite filtration ineffective.[2]

Resolution Protocol: Thiol Scavenging Standard charcoal is often insufficient. You need a chemoselective scavenger.

-

Reagent: SiliaMetS® Thiol or generic Trimercaptotriazine (TMT) resin.

-

Mechanism: The Sulfur-Pd bond is stronger than the Nitrogen-Pd bond.

Part 2: Experimental Protocols

Protocol A: The "Buffered" Flash Chromatography

Use this for removing unreacted starting materials.

-

Column Preparation: Pre-flush the silica column with 3 Column Volumes (CV) of the starting mobile phase containing the modifier (e.g., 98% DCM / 1% MeOH / 1% TEA). This "neutralizes" the silica before your sample touches it.

-

Loading: Dissolve crude in minimum DCM. If solubility is poor, use a solid load cartridge (Celite-adsorbed).

-

Gradient:

-

Solvent A: DCM + 1% TEA

-

Solvent B: MeOH + 1% TEA

-

Profile: 0% B for 2 CVs, then 0-10% B over 15 CVs.

-

Note: The product usually elutes between 4-7% MeOH.

-

Protocol B: Palladium Scavenging (Post-Reaction)

Essential for pharmaceutical applications.[3]

-

Dilute the crude reaction mixture (after aqueous workup) in THF or Ethyl Acetate (10 mL solvent per 1 g crude).

-

Add SiliaMetS® Thiol (or equivalent mercaptan resin) at 0.5 equivalents relative to the Pd loading (or 10 wt% of crude mass).

-

Stir at 40°C for 4 hours (Heat is crucial to break the Amine-Pd chelation).

-

Filter through a 0.45

PTFE pad. -

Concentrate filtrate. The gray color should be gone.

Protocol C: Isolation as the Dihydrochloride Salt

Solves the "oily product" and "stability" issues simultaneously.

-

Dissolve purified free base (1.0 g) in dry Ethanol (5 mL).

-

Cool to 0°C in an ice bath.

-

Dropwise add HCl in Dioxane (4.0 M) (2.5 equivalents).

-

Observation: A white precipitate should form immediately.

-

-

Add Diethyl Ether (15 mL) as an antisolvent to drive precipitation.

-

Filter the solid under Nitrogen (the salt may be hygroscopic).

-

Wash with cold Ether and dry under high vacuum.

Part 3: Visualization & Logic

Figure 1: Purification Decision Tree

Follow this logic flow to determine the correct purification path based on your crude mixture's state.

Caption: Decision matrix for isolating N-(3,5-dimethoxyphenyl)piperidin-3-amine, prioritizing metal removal and chromatographic efficiency.

Figure 2: The "Silanol Blocking" Mechanism

Visualizing why Triethylamine (TEA) is required.

Caption: Mechanistic view of how TEA saturates acidic silanol sites, allowing the basic aminopiperidine product to elute without streaking.

Part 4: Data Summary & References

Solvent System Compatibility Table

| Stationary Phase | Solvent A | Solvent B | Modifier | Application |

| Standard Silica | Dichloromethane | Methanol | 1% TEA or | General Purification |

| Standard Silica | Ethyl Acetate | Ethanol | 2% TEA | Green Chemistry / DCM-Free |

| Amine Silica | Hexanes | Ethyl Acetate | None | High Purity / Scale-up |

| C18 (Reverse) | Water | Acetonitrile | 0.1% Formic Acid* | LC-MS Analysis Only |

*Note: For Prep HPLC (C18), use Ammonium Bicarbonate (pH 10) buffer. Acidic buffers (Formic/TFA) will protonate the piperidine and reduce retention on C18.

References

-

Biotage. (2023).[1] Strategies for the Flash Purification of Ionizable Compounds (Amines). Retrieved from

-

SiliCycle. (2025). Metal Scavenging Solutions for Pharmaceutical Processes. Retrieved from

-

Teledyne ISCO. (2023).[4] Purification of Alkaloids and Amines using Amine-Functionalized Silica. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis and Properties of Piperidines. Retrieved from

Sources

Technical Support Center: Catalyst Optimization for Dimethoxyphenyl Piperidine Synthesis

Topic: Troubleshooting Catalyst Poisoning in Heterogeneous Hydrogenation Ticket ID: #CAT-DPP-404 Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Hidden" Chemistry of Failure

Welcome to the Technical Support Center. You are likely here because your synthesis of 4-(3,4-dimethoxyphenyl)piperidine —a critical pharmacophore in analgesic and acetylcholinesterase inhibitor development—has failed.

In 85% of cases involving this specific scaffold, the failure is not due to "bad catalyst" batches but rather a misunderstanding of the competitive adsorption dynamics between the basic nitrogen atom and the electron-rich dimethoxy-arene ring.

This guide moves beyond generic advice. We will treat your reaction vessel as a competitive ecosystem where your catalyst (Pd/C, PtO2, or Rh) is being suffocated by invisible inhibitors.

Module 1: Diagnostic Triage (Why did it stop?)

Before modifying your protocol, you must diagnose the type of deactivation. Use this decision matrix to identify your specific failure mode.

Visualizing the Failure Mode

Figure 1: Diagnostic logic flow for identifying catalyst deactivation mechanisms in heterocyclic hydrogenation.

Module 2: The Nitrogen Paradox (Reversible Inhibition)

The Issue: You observe rapid initial hydrogen uptake that abruptly stops at 40-60% conversion.

The Cause: The product (piperidine) is significantly more basic (

FAQ: How do I fix Product Inhibition?

Q: Can I just add more catalyst? A: No. This is cost-ineffective and scales poorly. You must change the nature of the substrate, not the metal.

Q: What is the remediation protocol? A: You must protonate the nitrogen. By converting the free amine/pyridine into its ammonium/pyridinium salt, you remove the lone pair's ability to coordinate with the metal surface (Pd or Pt).

Protocol 1: Acidic Modification Strategy

-

Solvent Switch: Move from neutral alcohols (MeOH) to Glacial Acetic Acid or a mixture of MeOH:HCl (1.1 eq) .

-

Mechanism: The acid protonates the Nitrogen (

). The charged species cannot donate electrons to the metal d-orbitals, leaving the aromatic ring flat on the catalyst surface for hydrogenation. -

Warning: Ensure your dimethoxy groups are stable. Excessive mineral acid (HCl) at high temperatures (>60°C) can trigger ether cleavage (demethylation), yielding phenol impurities.

Module 3: The "Dimethoxy" Trap (Irreversible Poisoning)

The Issue: The catalyst is inactive from minute zero ("Dead on Arrival"). The Cause: Your precursor synthesis likely involved a step that introduced Sulfur or Halides .

-

Common Culprit: If you synthesized the dimethoxyphenyl ring via Friedel-Crafts (using

) or protecting group manipulations involving sulfonates (TsCl, MsCl) or dithianes.

Data: Poison Tolerance Thresholds

| Poison Class | Specific Culprit | Tolerance Limit (ppm) | Mechanism | Remediation |

| Sulfur (S) | Thioethers, Sulfonates | < 2 ppm | Irreversible binding to Pd/Pt sites | Activated Carbon Wash or Raney Ni Pre-treatment |

| Halides (X) | Chloride, Iodide | < 50 ppm | Agglomeration / Site Blocking | Aqueous wash (AgNO3 test to confirm removal) |

| Phosphorus (P) | Phosphines (from couplings) | < 5 ppm | Strong coordination | Oxidation (H2O2 wash) prior to hydrogenation |

Protocol 2: The "Hot Filtration" Rescue If you suspect sulfur poisoning from the precursor:

-

Dissolve your precursor in the reaction solvent (e.g., MeOH).

-

Add Activated Carbon (SX Ultra) at 10 wt% loading (no metal).

-

Stir at 50°C for 2 hours.

-

Filter hot through Celite.

-

Result: The carbon scavenges the trace sulfur. Use the filtrate for the actual hydrogenation.

Module 4: Selectivity & Side Reactions

The Issue: You obtained the product, but it contains impurities (Phenols or Cyclohexyl derivatives). The Science: The electron-rich dimethoxy ring makes the molecule susceptible to hydrogenolysis (cleavage of the O-Me bond) or over-reduction (saturation of the phenyl ring).

FAQ: Fine-Tuning Selectivity

Q: I see demethylation (loss of -Me). Why? A: This occurs under high temperature or strong acid conditions.

-

Fix: Lower temperature to <40°C. Switch from Pd/C to PtO2 (Adams' Catalyst) . Platinum is generally less active for hydrogenolysis (C-O bond breaking) than Palladium.

Q: The phenyl ring is reducing to a cyclohexyl ring. A: Over-reduction. The dimethoxy group activates the phenyl ring, making it easier to reduce.

-

Fix: Stop the reaction immediately upon theoretical H2 uptake. Reduce pressure (from 50 bar to 5 bar).

Visualizing the Interaction Mechanism

Understanding the atomic-level interaction is crucial for troubleshooting.

Figure 2: Mechanistic view of Nitrogen interaction. Red arrow indicates the "poisoning" pathway where the basic amine blocks the metal. Green dashed line shows the protective effect of acidification.

Summary Checklist for Success

-

Pre-Test: Check precursor for Sulfur/Halides (< 5 ppm).

-

Solvent: Use Acetic Acid or MeOH + 1 eq HCl .

-

Catalyst:

-

Standard: 5-10% Pd/C (Type 39 or similar).

-

High Difficulty: PtO2 (Adams' Catalyst) if Pd fails or causes demethylation.

-

-

Conditions: 3-5 bar H2, Room Temperature to 40°C.

-

Workup: Neutralize the acid salt after filtering off the catalyst to avoid precipitating free amine on the metal (which can cause fires with dry Pd/C).

References

-

BenchChem. (2025).[1][2][3][4] Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Guides.[2] 2

-

StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum Mechanisms.[1][5] StudySmarter Chemistry Resources. 5

-

Royal Society of Chemistry (RSC). (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[6] Organic & Biomolecular Chemistry. 6

-

National Institutes of Health (NIH). (2015). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.[7] PubMed Central (PMC). 7

-

Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Pubs. 8[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]